Benzothiazole, 2-(butylsulfonyl)-6-nitro-
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Overview
Description
Benzothiazole, 2-(butylsulfonyl)-6-nitro- is a chemical compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure The specific compound, 2-(butylsulfonyl)-6-nitro-benzothiazole, is characterized by the presence of a butylsulfonyl group at the 2-position and a nitro group at the 6-position on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylsulfonyl)-6-nitro-benzothiazole typically involves the following steps:
Sulfonylation: The butylsulfonyl group can be introduced at the 2-position through sulfonylation reactions. This can be done using butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The nitro group in 2-(butylsulfonyl)-6-nitro-benzothiazole can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and sulfonyl groups.
Condensation: It can also undergo condensation reactions with various aldehydes and ketones to form more complex structures.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used in substitution reactions.
Condensation: Acid or base catalysts are often used in condensation reactions.
Major Products:
Reduction: Amino derivatives of benzothiazole.
Substitution: Various substituted benzothiazole derivatives.
Condensation: Complex heterocyclic compounds.
Chemistry:
Fluorescent Probes: Benzothiazole derivatives are used as fluorescent probes for detecting ions and biomolecules due to their unique photophysical properties.
Catalysis: They serve as catalysts in various organic reactions, including oxidation and reduction processes.
Biology and Medicine:
Antimicrobial Agents: Benzothiazole derivatives have shown significant antimicrobial activity against various pathogens.
Anticancer Agents: Some derivatives exhibit potent anticancer properties by inhibiting specific molecular targets.
Industry:
Mechanism of Action
The mechanism of action of 2-(butylsulfonyl)-6-nitro-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in pathogens, leading to their death. In anticancer applications, it may interfere with cell division processes, thereby inhibiting tumor growth .
Comparison with Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar in structure but lacks the butylsulfonyl group.
2-Butylsulfonylbenzothiazole: Similar but lacks the nitro group.
Uniqueness: The presence of both the butylsulfonyl and nitro groups in 2-(butylsulfonyl)-6-nitro-benzothiazole imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .
Properties
CAS No. |
21906-89-8 |
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Molecular Formula |
C11H12N2O4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-butylsulfonyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2O4S2/c1-2-3-6-19(16,17)11-12-9-5-4-8(13(14)15)7-10(9)18-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
UMUQMVREVLOMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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